molecular formula C8H5ClN2O B1596372 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 5418-94-0

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1596372
CAS RN: 5418-94-0
M. Wt: 180.59 g/mol
InChI Key: CGGMQFDVKUHJED-UHFFFAOYSA-N
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Description

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one, also known as CP-2, is a heterocyclic compound with a wide range of applications, primarily in biological and medicinal research. It is a type of pyrido[1,2-a]pyrimidine, a class of compounds that are known for their structural complexity and high reactivity. CP-2 is a highly versatile compound that can be used in a variety of synthetic reactions and applications.

Scientific Research Applications

Synthesis and Structural Analysis

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been synthesized and studied for its structural properties. Anthal et al. (2014) reported on the synthesis and X-ray diffraction studies of the compound, highlighting the planarity of the pyrido-pyrimidine moiety and the stabilization of the crystal structure through C-H⋯O and C-H⋯Cl hydrogen bonds, along with π-π interactions (Anthal, S., Dutt, P., Satti, N., Kant, R., & Gupta, V., 2014).

Chemical Synthesis and Reactions

The chemical synthesis of derivatives related to 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been explored for the development of potential pharmaceutical compounds. For instance, a study by Wei and Malhotra (2012) discussed the design and synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents, demonstrating the versatility of pyrido-pyrimidine scaffolds in drug design (Wei, L. & Malhotra, S., 2012).

Biological Activity and Applications

Research has also focused on the biological activity of pyrido-pyrimidinone derivatives. La Motta et al. (2007) studied 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives for their activity as aldose reductase inhibitors, demonstrating the potential therapeutic applications of these compounds in treating complications related to diabetes. Additionally, these compounds exhibited significant antioxidant properties, particularly the catechol derivatives (La Motta, C. et al., 2007).

properties

IUPAC Name

2-chloropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-5-8(12)11-4-2-1-3-7(11)10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGMQFDVKUHJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202529
Record name 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

5418-94-0
Record name 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
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URL https://commonchemistry.cas.org/detail?cas_rn=5418-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Pyrido(1,2-a)pyrimidin-4-one, 2-chloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Roma, N Cinone, M Di Braccio, G Grossi… - Bioorganic & medicinal …, 2000 - Elsevier
2-(1-Piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (5a) is a recently described in vitro inhibitor of human platelet aggregation which specifically inhibits the activity of high affinity cAMP …
Number of citations: 53 www.sciencedirect.com
UR Mane, H Li, J Huang, RC Gupta… - Bioorganic & medicinal …, 2012 - Elsevier
Plasmodium falciparum cysteine protease falcipain-2 (FP-2) is a promising target for antimalarial chemotherapy and inhibition of this protease affects the growth of parasite adversely. A …
Number of citations: 38 www.sciencedirect.com
M Abass, MM Ismail, WR Abdel-Monem… - Journal of the Serbian …, 2010 - doiserbia.nb.rs
2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1) was utilized as a synthone precursor to prepare novel heterotricyclic systems. 2-Azido and 2-hydrazino derivatives (2 and 3) were obtained …
Number of citations: 5 doiserbia.nb.rs
DS Badawy, NM Awad… - Journal of Heterocyclic …, 2013 - Wiley Online Library
New approaches for the synthesis of some heterocyclic compounds, such as the pyridopyrimidodiazepine derivative 3, pyrazolopyrido[1,2‐a]pyrimidine derivative 4, tetrazolo[1.5‐a][1,8]…
Number of citations: 2 onlinelibrary.wiley.com
M Abass, AS Mayas - … : An International Journal of Main Group …, 2007 - Wiley Online Library
Alkylation of 2‐hydroxy‐4H‐pyrido[1,2‐a]pyrimidin‐4‐one (1) was investigated under solid–liquid phase transfer catalysis conditions (PTC), using tetrabutylammonium bromide and …
Number of citations: 16 onlinelibrary.wiley.com
M Abass - 2005 - sciforum.net
Alkyaltion of 2-hydroxy-4H-pyrido [1, 2-a] pyrimidin-4-one (1) was investigated under solid-liquid phase transfer catalysis conditions (PTC), using tetrabutylammonium bromide and …
Number of citations: 2 sciforum.net
HL Yale, ER Spitzmiller - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
2‐(Acetoacetamido)pyridine, 1, and its 5‐methyl derivative, 2, with phosgene, gave 3‐acetyl‐2‐chloro‐4H‐pyrido[1,2‐a]pyrimidin‐4‐one, 5, and 3‐acetyl‐2‐chloro‐7‐methyl‐4H‐pyrido[…
Number of citations: 3 onlinelibrary.wiley.com
RT Bhawale, AS Chillal… - Journal of Heterocyclic …, 2023 - Wiley Online Library
4H‐pyrido[1,2‐a]pyrimidin‐4‐one and their derivatives are highly bioactive and multipurpose heterocyclic motifs, having application in drugs, natural products, agrochemical, material …
Number of citations: 4 onlinelibrary.wiley.com
R Adams, IJ Pachter - Journal of the American Chemical Society, 1954 - ACS Publications
Bromination of 4H-pyrido [l, 2-a] pyrimidin-4-one with NBS is assumedto give the 3-bromo derivative. This is deduced on the basis of arguments similar to those presented for the …
Number of citations: 16 pubs.acs.org
A Molnár - 2011 - repozitorium.omikk.bme.hu
The pyrido [1, 2-a] pyrimidine skeleton is a privileged scaffold for facile access to “druglike” small molecules, which usually fulfil the requirements of the “rule of five”. In particular, 4H-…
Number of citations: 0 repozitorium.omikk.bme.hu

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